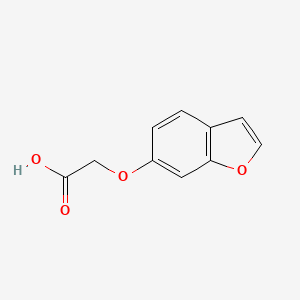

2-(1-Benzofuran-6-yloxy)acetic acid

Description

Contextualization within Benzofuran (B130515) Chemistry and Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a privileged scaffold in medicinal chemistry. chemicalbook.comchemscene.com The inherent structural features of the benzofuran nucleus allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. chemicalbook.com These derivatives have been extensively investigated and have shown promise in various therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.

The general structure of benzofuran-containing compounds allows for the introduction of various substituents at different positions of the bicyclic ring system. This versatility has been exploited by medicinal chemists to fine-tune the pharmacological profiles of these molecules, enhancing their potency, selectivity, and pharmacokinetic properties. The acetic acid moiety, when attached to a heterocyclic core, is a common feature in many biologically active compounds, often contributing to improved solubility and interactions with biological targets.

Overview of the Chemical Structure and Unique Features of 2-(1-Benzofuran-6-yloxy)acetic acid

The chemical structure of this compound consists of a central benzofuran core. An acetic acid group is connected to the benzofuran ring at the 6-position via an ether linkage.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 22304-77-4 |

This data is compiled from chemical supplier databases and may not be experimentally verified in peer-reviewed literature.

Historical Development and Initial Research Interests in this compound

A detailed historical account of the synthesis and initial research interests specifically for this compound is not documented in readily available scientific literature. The compound is listed in several chemical supplier catalogs, suggesting it has been synthesized, likely as part of a larger library of compounds for screening purposes or as a building block for more complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-(1-benzofuran-6-yloxy)acetic acid |

InChI |

InChI=1S/C10H8O4/c11-10(12)6-14-8-2-1-7-3-4-13-9(7)5-8/h1-5H,6H2,(H,11,12) |

InChI Key |

GYOYBWQIVASATL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 1 Benzofuran 6 Yloxy Acetic Acid

Retrosynthetic Analysis of 2-(1-Benzofuran-6-yloxy)acetic acid

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections. The most apparent disconnection is the ether linkage, which simplifies the target molecule into two key precursors: 6-hydroxybenzofuran (B80719) and a two-carbon synthon bearing a carboxylic acid or its equivalent, such as ethyl bromoacetate. This approach is attractive due to the commercial availability or straightforward synthesis of these starting materials.

A second disconnection can be envisioned at the C2-C3 bond of the benzofuran (B130515) ring itself. This leads to a substituted phenol (B47542) derivative, which can be constructed through various well-established methods for benzofuran synthesis. For instance, one could consider a precursor like 4-hydroxy-2-(vinyloxy)benzaldehyde, which could then undergo an intramolecular cyclization to form the benzofuran core. This alternative pathway offers flexibility in the introduction of substituents on the benzofuran ring.

A retrosynthetic pathway for a related compound, benzofuran-6-carboxylic acid, has been described, highlighting key conversions such as intramolecular cross-coupling and oxidative dehydrogenation reactions to form the target molecule. researchgate.net This suggests that similar strategies could be adapted for the synthesis of the 6-hydroxybenzofuran precursor.

Classical Organic Synthesis Routes to this compound

The classical synthesis of this compound predominantly relies on the Williamson ether synthesis. This well-established method involves the reaction of the phenoxide ion of 6-hydroxybenzofuran with an α-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

The key intermediate, 6-hydroxybenzofuran, can be prepared through several classical routes. One common method involves the Perkin reaction, starting from salicylaldehyde. orgsyn.org Another approach is the acid-catalyzed cyclization of phenoxyacetaldehyde (B1585835) or its acetal (B89532) derivatives. orgsyn.orgwuxibiology.com For instance, o-formylphenoxyacetic acid can be cyclized to form the benzofuran ring. orgsyn.org

The general steps for the classical synthesis are as follows:

Formation of 6-hydroxybenzofuran: This can be achieved through various methods, including those starting from resorcinol (B1680541) or other suitably substituted phenols.

Williamson Ether Synthesis: The 6-hydroxybenzofuran is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This is then reacted with an ethyl or methyl haloacetate (e.g., ethyl bromoacetate) to form the ester intermediate, ethyl 2-(1-benzofuran-6-yloxy)acetate.

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions using sodium hydroxide or potassium hydroxide, followed by acidification to afford the final product, this compound.

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses of this compound

Modern synthetic methods, particularly those employing transition metal catalysis, offer efficient and versatile routes to benzofuran derivatives, which can be precursors to this compound. Palladium-catalyzed reactions are especially prominent in this regard.

One powerful strategy is the Sonogashira coupling of a protected 6-iodo- or 6-bromobenzofuran (B120239) with a terminal alkyne, followed by further functionalization. rsc.org Alternatively, palladium-catalyzed intramolecular cyclization of appropriately substituted phenols can directly construct the benzofuran ring system. rsc.org For example, the palladium-catalyzed coupling of o-halophenols with terminal alkynes is a widely used method for constructing 2-substituted benzofurans. researchgate.net

Other transition metals have also been employed. For instance, copper-catalyzed reactions have been used for the synthesis of benzofuran-2-carboxylic acids from 2-gem-dibromovinylphenols. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides another route to benzofurans. organic-chemistry.org

While these methods primarily focus on the construction of the benzofuran core, they are instrumental in preparing the key 6-hydroxybenzofuran intermediate with high efficiency and control over substitution patterns. The subsequent etherification to form the final product would then follow classical procedures.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalytic and atom-economical reactions.

One significant advancement is the use of biocatalysis. For instance, the enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol has been achieved using a whole-cell biocatalyst, demonstrating the potential of green methods for producing chiral benzofuran derivatives. researchgate.net This approach offers mild reaction conditions and high stereoselectivity. researchgate.net

In terms of reaction conditions, microwave-assisted synthesis has been shown to be an effective and mild route to 2-substituted benzofurans directly from carboxylic acids. organic-chemistry.org This technique can significantly reduce reaction times and energy consumption compared to conventional heating.

The choice of catalysts is also crucial. The use of heterogeneous catalysts, such as palladium nanoparticles, facilitates easier separation and recycling, thereby minimizing waste. organic-chemistry.org Metal-free cyclization reactions, for example using hypervalent iodine reagents, also contribute to greener synthesis by avoiding the use of heavy metals. organic-chemistry.org

Stereoselective Synthesis Strategies for Chiral Analogues of this compound

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may exhibit enhanced biological activity. These strategies typically focus on the asymmetric synthesis of the benzofuran core or the introduction of a chiral center on the acetic acid side chain.

One approach involves the use of chiral catalysts or auxiliaries during the formation of the benzofuran ring. For example, asymmetric cyclization reactions can lead to the formation of enantiomerically enriched benzofuran derivatives.

Another strategy is the stereoselective reduction of a ketone precursor. As mentioned earlier, the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess has been successfully demonstrated. researchgate.net This chiral alcohol can then be used as a starting material for the synthesis of more complex chiral analogues.

Structure Activity Relationship Sar Studies and Molecular Design of 2 1 Benzofuran 6 Yloxy Acetic Acid Analogues

Design Principles for 2-(1-Benzofuran-6-yloxy)acetic acid Derivatives

Key structural components amenable to modification include:

The Benzofuran (B130515) Core: This bicyclic system is a cornerstone of the molecule's activity, and substitutions on both the furan (B31954) and benzene (B151609) rings can significantly influence biological outcomes. mdpi.comnih.gov

The Oxyacetic Acid Side Chain: This portion of the molecule is critical for interacting with biological targets, and its properties can be finely tuned through various chemical alterations.

The design of novel analogues often involves strategies such as scaffold hopping and conformational restriction to explore new chemical space and improve interactions with target proteins. nih.gov For instance, in the development of inhibitors for enzymes like aldose reductase, the design focuses on creating molecules that can effectively interact with key residues in the active site. openmedicinalchemistryjournal.comnih.gov

Systematic Modifications of the Benzofuran Moiety in this compound Scaffolds

Systematic modifications of the benzofuran core are a cornerstone of SAR studies for this class of compounds. Alterations at various positions of the benzofuran ring system can have a profound impact on biological activity. cuestionesdefisioterapia.com

Substitutions on the Benzene Ring: The introduction of substituents on the benzene portion of the benzofuran nucleus can modulate the electronic and steric properties of the molecule. For example, the addition of halogen atoms such as bromine, chlorine, or fluorine has been shown to significantly increase the anticancer activities of some benzofuran derivatives. nih.gov This enhancement is often attributed to the formation of halogen bonds, which can improve binding affinity to target proteins. nih.gov

Substitutions on the Furan Ring: Modifications to the furan ring are also a critical aspect of SAR exploration. Studies on related benzofuran structures have indicated that substitutions at the C-2 and C-3 positions can be crucial for cytotoxic activity. nih.gov For example, the introduction of an acetyl group at the C-2 position is a common feature in many biologically active benzofuran derivatives. researchgate.net

The following table summarizes the effects of various substitutions on the benzofuran moiety based on findings from related compounds.

| Modification Site | Substituent | Observed Effect on Activity | Reference |

| Benzene Ring | Halogens (Br, Cl, F) | Increased anticancer activity | nih.gov |

| Furan Ring (C-2) | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | nih.gov |

| Furan Ring (C-3) | Methyl group with Bromine | Remarkable cytotoxic activity against leukemia cells | nih.gov |

Exploration of Substituent Effects on the Acetic Acid Side Chain of this compound

The acetic acid side chain is a key functional group that often plays a critical role in the interaction of this compound derivatives with their biological targets. Modifications to this side chain can influence the compound's acidity, polarity, and ability to form hydrogen bonds.

Common modifications include:

Esterification: Converting the carboxylic acid to an ester can alter the compound's lipophilicity and cell permeability.

Amide Formation: The synthesis of amide derivatives introduces a hydrogen bond donor and can lead to different binding interactions.

Chain Length Variation: Altering the length of the alkyl chain connecting the carboxyl group to the ether linkage can impact the molecule's flexibility and positioning within a binding site.

In a study on ketamine analogues, it was found that the length of the ester chain influenced sedative activity, with longer chains sometimes leading to higher potency. mdpi.com While not directly on the this compound scaffold, these findings highlight the importance of the side chain's length and composition.

Bioisosteric Replacements within the this compound Structure

Bioisosterism is a widely used strategy in drug design to modify the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. nih.gov In the context of this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement.

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com Tetrazoles have a similar pKa to carboxylic acids but offer greater lipophilicity. drughunter.com The replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of several approved drugs. nih.govdrughunter.com

Acylsulfonamides: These groups have pKa values within the range of carboxylic acids and have been used as effective surrogates in various drug candidates. nih.gov

Hydroxamic Acids: While having a higher pKa than carboxylic acids, hydroxamic acids are also employed as bioisosteres and are known for their metal-chelating properties. nih.gov

Other Heterocycles: Various other heterocyclic rings, such as 3-hydroxy-isoxazoles and oxadiazolinones, have been successfully used as carboxylic acid bioisosteres. nih.govcambridgemedchemconsulting.com

The rationale for replacing the carboxylic acid group can include mitigating the formation of reactive acyl glucuronide metabolites and improving metabolic stability. hyphadiscovery.com

The following table presents some common bioisosteric replacements for the carboxylic acid moiety.

| Original Group | Bioisosteric Replacement | Key Properties and Rationale | Reference |

| Carboxylic Acid | 1H-Tetrazole | Similar pKa, greater lipophilicity, avoids acyl glucuronide formation | drughunter.comcambridgemedchemconsulting.com |

| Carboxylic Acid | Acylsulfonamide | pKa in the range of carboxylic acids, can improve potency | nih.gov |

| Carboxylic Acid | Hydroxamic Acid | Moderately acidic, strong metal-chelating properties | nih.gov |

| Carboxylic Acid | 1-Hydroxypyrazole | Higher pKa, can lead to more efficient tissue permeation | cambridgemedchemconsulting.com |

Conformational Analysis and Its Influence on the Biological Activity of this compound Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound derivatives is essential for understanding their SAR.

The flexibility of the molecule is largely influenced by the ether linkage between the benzofuran ring and the acetic acid side chain. The torsion angles around this linkage determine the relative orientation of these two key structural components. Molecular modeling and computational studies are often employed to predict the preferred conformations of these derivatives and to understand how different substituents influence these conformations.

For enzymes that exhibit pronounced induced-fit adaptations, such as aldose reductase, the conformational flexibility of the inhibitor is particularly important. nih.gov The ability of a molecule to adopt a specific conformation upon binding can significantly impact its inhibitory potency. In some cases, introducing conformational constraints, such as fusing the benzofuran core with other ring systems, can lead to more potent and selective compounds. mdpi.com

Biological Target Identification and Elucidation of Molecular Mechanisms of Action for 2 1 Benzofuran 6 Yloxy Acetic Acid

Affinity-Based Proteomics for Identifying Direct Binding Partners of 2-(1-Benzofuran-6-yloxy)acetic acid

No studies utilizing affinity-based proteomics to identify the direct binding partners of this compound have been found in the public domain. This methodology, which is crucial for target identification, does not appear to have been applied to this specific compound, or at least, the results have not been published in accessible literature.

Ligand-Receptor Interaction Studies of this compound using Biophysical Techniques

There is no available research detailing ligand-receptor interaction studies for this compound using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. Consequently, data on its binding affinity, kinetics, and thermodynamics to any biological target is not available.

Enzymatic Activity Modulation by this compound: Inhibition and Activation Kinetics

No published enzymatic assays or kinetic studies are available to demonstrate whether this compound acts as an inhibitor or activator of any specific enzyme. As a result, there is no data on its potential inhibitory constants (e.g., Ki, IC50) or activation parameters.

Transcriptomic and Proteomic Profiling in Cellular Systems Treated with this compound

There are no publicly accessible transcriptomic or proteomic profiling studies on cellular systems treated with this compound. Such studies would provide insight into the global changes in gene and protein expression induced by the compound, offering clues to its mechanism of action and potential biological targets. However, this information is not available.

Computational Chemistry and in Silico Approaches for 2 1 Benzofuran 6 Yloxy Acetic Acid Research

Quantum Mechanical Calculations of the Electronic Structure and Reactivity of 2-(1-Benzofuran-6-yloxy)acetic acid

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For benzofuran (B130515) derivatives, DFT methods are employed to optimize the molecular geometry, calculate electronic properties, and determine reactivity descriptors.

In studies of analogous compounds like 2-phenylbenzofuran, DFT calculations using various functionals (such as GGA-PBE) and basis sets (like 6-31G(d,p)) have been performed to identify the most stable conformation and predict geometric parameters like bond lengths and angles. physchemres.org These calculations show good agreement with experimental data, validating the computational approach. physchemres.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Global reactivity descriptors, such as chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω), are calculated from these orbital energies to quantify the molecule's reactive nature. nih.gov For instance, the electrophilicity index helps in understanding the ability of a molecule to accept electrons. nih.gov

| Descriptor | Definition | Typical Finding for Benzofuran Analogues |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher values indicate a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower values indicate a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Calculated from HOMO and LUMO energies. |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Useful in predicting reactivity in polar reactions. nih.gov |

This table is illustrative and based on typical quantum mechanical studies of benzofuran derivatives.

These theoretical calculations are instrumental in understanding the regions of a molecule most susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts and explaining observed reaction regioselectivity. nih.gov

Molecular Docking Simulations of this compound with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is crucial for identifying potential biological targets and understanding binding interactions at a molecular level.

For the benzofuran scaffold, docking studies have explored a range of biological targets implicated in various diseases. These studies help in rationalizing the compound's mechanism of action and guiding the design of more potent derivatives.

Potential Biological Targets Identified for Benzofuran Analogues:

Bacterial Enzymes: The bacterial thiol-disulfide oxidoreductase DsbA, an essential enzyme for virulence factor assembly in bacteria like Escherichia coli, has been identified as a target. nih.gov Docking studies have shown benzofuran derivatives binding to the hydrophobic groove adjacent to the active site of DsbA. nih.govlatrobe.edu.au

Receptors for Neurotransmitters: Benzofuran derivatives have been docked against dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors, which are key targets for antipsychotic drugs. nih.gov These simulations have identified key hydrogen bond interactions with specific serine residues (S3.36 and S5.46) that determine binding affinity and selectivity. nih.gov

Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR) kinase domain is a well-established target in cancer therapy. In silico screening and docking of benzofuran-1,2,3-triazole hybrids have identified compounds with high predicted binding affinities to the EGFR active site, suggesting their potential as inhibitors. nih.gov

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,2,3-triazole hybrids | EGFR (4HJO) | -9.6 to -10.2 | MET793, LEU718, LYS745 |

| 6-Aminomethylbenzofuranones | Dopamine D2 Receptor | Moderate to High | Serine residues (S5.46) |

| Benzofuran derivatives | E. coli DsbA | High µM to low mM (from NMR) | Hydrophobic groove residues |

| Substituted Benzofurans | Antibacterial Target (1aj6) | -8.1 to -9.5 | Not specified |

This table presents illustrative data from docking studies on various benzofuran analogues against different protein targets. nih.govnih.govresearchgate.net

The results from docking simulations, including the binding energy and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), provide a structural basis for the observed biological activity of benzofuran compounds and serve as a starting point for optimization. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes of this compound-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time, offering insights that are inaccessible through static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the docked complex, reveal conformational changes, and refine the understanding of binding dynamics.

An MD simulation typically follows a molecular docking study to validate the predicted binding mode. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex will show convergence to a low RMSD value. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are involved in ligand binding. nih.gov

Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone by considering solvation effects and entropic contributions. nih.gov Analysis of the simulation trajectory can reveal the persistence of key interactions, the role of water molecules in the binding site, and any conformational rearrangements in the protein or ligand upon binding. nih.gov

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Methodologies Applied to this compound Analogues

Both LBDD and SBDD are cornerstone strategies in modern drug discovery and are highly applicable to the development of analogues of this compound.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. In the context of benzofurans, SBDD has been effectively used to elaborate on initial "fragment" hits. For example, after identifying a benzofuran fragment that binds to the DsbA enzyme, X-ray crystallography provided the co-crystal structure. nih.gov This structural information allowed for the rational design of new analogues. Substituents were added to the benzofuran core at specific positions (e.g., the 2- and 6-positions) to extend into previously unexplored regions of the binding groove, leading to improved binding affinity and inhibitory activity. nih.govlatrobe.edu.au

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These strategies use a set of known active molecules to infer a pharmacophore model or build a Quantitative Structure-Activity Relationship (QSAR) model. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This model can then be used to screen large virtual libraries for new compounds with the desired features. nih.gov QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, which can then be used to predict the activity of novel, unsynthesized analogues. physchemres.org

In Silico Prediction of Potential Pharmacological Properties of this compound (e.g., target class prediction, ADMET principles)

In silico tools are invaluable for the early assessment of a compound's potential as a drug. These predictions cover pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T).

Web-based platforms like SwissADME and PreADMET are commonly used to calculate a wide range of physicochemical and pharmacokinetic descriptors. researchgate.netmdpi.com These predictions help to identify potential liabilities, such as poor solubility, low gastrointestinal absorption, or the likelihood of inhibiting key metabolic enzymes like Cytochrome P450s.

| Property Class | Predicted Parameter | Significance |

| Physicochemical | Molecular Weight, LogP | Adherence to Lipinski's Rule of Five for drug-likeness. |

| Absorption | GI Absorption, BBB Permeant | Predicts oral bioavailability and central nervous system effects. |

| Distribution | Plasma Protein Binding (PPB) | Affects the fraction of free drug available to act on the target. |

| Metabolism | CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | Solubility | Poor solubility can limit absorption and formulation options. mdpi.com |

| Toxicity | Genotoxicity, Ames Test | Flags potential for mutagenicity or other toxic effects. mdpi.com |

This table outlines key ADMET properties predicted by in silico tools for drug candidates. nih.govresearchgate.netmdpi.com

Furthermore, target prediction algorithms can suggest potential biological targets for a novel compound by comparing its structure to libraries of known active molecules. These predictions can help to uncover new therapeutic applications or explain off-target effects. For benzofuran derivatives, such tools might predict activity against kinases, G-protein coupled receptors, or various enzymes based on scaffold similarity to known inhibitors.

Pre Clinical Pharmacological Efficacy and Selectivity Studies of 2 1 Benzofuran 6 Yloxy Acetic Acid

In Vitro Efficacy Assessments of 2-(1-Benzofuran-6-yloxy)acetic acid in Relevant Cell-Based Assays

Currently, there is a lack of publicly available scientific literature detailing the in vitro efficacy of this compound in specific cell-based assays. While research has been conducted on various other benzofuran (B130515) derivatives, demonstrating a range of biological activities, the specific actions of this compound remain uncharacterized in the public domain.

Benzofuran scaffolds are of significant interest in medicinal chemistry. For instance, certain 2-aroyl benzofuran derivatives have been investigated for their antiproliferative activities in various cancer cell lines, including HeLa, A549, HT-29, and MCF-7. nih.gov These studies have highlighted that the substitution pattern on the benzofuran ring system can significantly influence cytotoxic potency and selectivity against different cancer cells. nih.gov Additionally, other benzofuran-containing compounds have been explored for their potential as antifungal agents and as inhibitors of voltage-gated sodium ion channels for the treatment of pain. However, specific data from cell-based assays for this compound are not available in the reviewed literature.

Pharmacodynamic Evaluation of this compound in Animal Models of Disease

Information regarding the pharmacodynamic properties of this compound in animal models of disease is not currently available in published research. Preclinical studies in animal models are crucial for understanding the therapeutic potential of a compound by evaluating its effects on biological systems and its efficacy in relevant disease states. While some benzofuran derivatives have been assessed in animal models for conditions such as pain, the specific in vivo effects of this compound have not been reported. For example, certain α-aminoamides containing a benzofuran moiety have demonstrated analgesic activity in formalin and acetic acid-induced writhing tests in mice.

Investigation of Tissue Distribution and Systemic Exposure of this compound in Pre-clinical Models

There are no available studies detailing the tissue distribution and systemic exposure of this compound in pre-clinical models. Pharmacokinetic studies, which include the assessment of absorption, distribution, metabolism, and excretion (ADME), are fundamental to drug development. These studies provide critical information on how a compound is processed by a living organism, which is essential for determining its potential as a therapeutic agent. While general methodologies for investigating the tissue distribution of compounds in preclinical models, such as rats, have been described, specific data for this compound is absent from the scientific literature.

Mechanisms of Selectivity and Specificity of this compound towards Biological Targets

The mechanisms of selectivity and specificity of this compound towards its biological targets have not been elucidated, as the primary biological targets of this compound are not yet identified in the public domain. Research on other benzofuran derivatives has shown that they can interact with a variety of biological targets. For example, some benzofuran oxoacetic acid derivatives have been identified as selective activators of the cellular protein EPAC1. nih.gov Furthermore, other benzofuran-based compounds have been designed to target tubulin polymerization in cancer cells. nih.gov The selectivity of these compounds is often attributed to specific structural features and substitution patterns on the benzofuran core. nih.gov Without experimental data, the selectivity and specific molecular interactions of this compound remain speculative.

Combination Therapy Strategies Incorporating this compound in Pre-clinical Models

Due to the absence of preclinical data on the standalone efficacy of this compound, there are no reported studies on its use in combination therapy strategies in pre-clinical models. The investigation of combination therapies typically follows the establishment of a compound's primary mechanism of action and its efficacy as a monotherapy.

Advanced Analytical and Characterization Techniques for 2 1 Benzofuran 6 Yloxy Acetic Acid and Its Complexes

High-Resolution Mass Spectrometry for Characterization and Metabolite Identification of 2-(1-Benzofuran-6-yloxy)acetic acid (excluding human metabolism)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of novel compounds. For this compound, HRMS provides an accurate mass measurement, which confirms its elemental composition. The high resolution and mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for the differentiation between compounds with very similar nominal masses.

In the context of non-human metabolite identification, such as in preclinical studies involving animal models or in vitro liver microsome assays, HRMS is pivotal. After administration or incubation of this compound, biological samples are analyzed to detect and identify metabolic products. Common metabolic transformations for a molecule of this nature could include hydroxylation of the benzofuran (B130515) ring, O-dealkylation, or conjugation reactions. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites and provide their exact masses. Subsequent fragmentation analysis (MS/MS) helps to pinpoint the site of metabolic modification by comparing the fragmentation pattern of the parent compound with that of its metabolites.

Hypothetical HRMS Data for this compound and a Potential Metabolite

| Compound | Predicted Exact Mass (M-H)⁻ | Potential Adducts | Key MS/MS Fragments |

| This compound | 205.0506 | [M+Na]⁺, [2M-H]⁻ | m/z 145 (loss of carboxymethyl group), m/z 117 (benzofuran ring fragment) |

| Hydroxylated Metabolite | 221.0455 | [M+Na]⁺, [2M-H]⁻ | m/z 161 (loss of carboxymethyl group), m/z 133 (hydroxylated benzofuran fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Binding Studies of this compound

In ligand-binding studies, NMR can provide atomic-level insights into the interaction of this compound with its protein target. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are particularly useful. In an STD-NMR experiment, saturation is transferred from the protein to the bound ligand, allowing for the identification of the binding epitope of the small molecule. In CSP studies, the chemical shifts of the protein's or ligand's nuclei are monitored upon titration, and significant changes can map the binding interface and provide information on the binding affinity. reichertspr.com

Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (benzofuran) | 7.9 - 8.1 | d |

| H3 (benzofuran) | 6.8 - 7.0 | d |

| H4 (benzofuran) | 7.5 - 7.6 | d |

| H5 (benzofuran) | 6.9 - 7.1 | dd |

| H7 (benzofuran) | 7.2 - 7.3 | d |

| OCH₂COOH | 4.8 - 5.0 | s |

| OCH₂COOH | ~13.0 | br s |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Determining this compound-Protein Complex Structures

To understand the precise binding mode of this compound to its target protein, high-resolution structural information is required. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography has been a cornerstone of structural biology and drug design for decades. nih.govnumberanalytics.com The first step is to obtain high-quality crystals of the protein-ligand complex. This can be achieved by co-crystallizing the protein with this compound or by soaking the ligand into pre-formed crystals of the protein. nih.gov Once crystals are obtained, they are diffracted with X-rays to produce a diffraction pattern, which is then used to calculate an electron density map. youtube.com The atomic model of the protein-ligand complex is then built into this map, revealing the precise orientation of the ligand in the binding pocket and its interactions with the surrounding amino acid residues. nih.govnumberanalytics.com Recent advances allow for structure determination at room temperature, providing a more dynamic view of the interaction. frontiersin.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes and membrane proteins that are difficult to crystallize. nih.govnih.govnih.gov In Cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. youtube.comdelmic.com These images are then computationally aligned and averaged to generate a 3D reconstruction of the complex. delmic.com Recent technological advancements have pushed the resolution of Cryo-EM to near-atomic levels, making it increasingly valuable for structure-based drug design. nih.govfrontiersin.org For smaller proteins, the use of scaffolding systems can facilitate Cryo-EM analysis. pnas.orgpnas.org

Comparison of X-ray Crystallography and Cryo-EM for Studying Protein-Ligand Complexes

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

| Sample State | Crystalline | Vitrified solution |

| Protein Size | No theoretical lower limit | Challenging for proteins <50 kDa |

| Throughput | Can be high-throughput | Generally lower throughput |

| Conformational Heterogeneity | Averages over all molecules in the crystal | Can resolve multiple conformations |

Spectroscopic Methods (UV-Vis, Fluorescence, Circular Dichroism) for Investigating this compound Interactions

Spectroscopic techniques provide valuable information about ligand binding and its effect on protein conformation.

UV-Visible (UV-Vis) Spectroscopy can be used to monitor the binding of this compound to a protein. fiveable.me The interaction can lead to changes in the absorption spectrum of the protein (typically around 280 nm due to tryptophan and tyrosine residues) or the ligand. mdpi.com A shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity can indicate the formation of a protein-ligand complex and can be used to estimate binding constants. mdpi.com

Circular Dichroism (CD) Spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon binding of this compound. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids and thus reflects the tertiary structure. nih.gov A significant change in the CD spectrum upon ligand binding indicates a conformational change in the protein.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Quantifying Binding Affinities of this compound

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.orgnih.gov In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the resulting heat changes are measured. youtube.com This allows for the determination of the binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. wikipedia.orgmalvernpanalytical.com

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics of molecular interactions. springernature.comnih.govnih.gov In a typical SPR experiment, the protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. reichertspr.comspringernature.com The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. springernature.com By analyzing the response over time, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). mdpi.combio-rad.combiosensingusa.com

Key Parameters Obtained from ITC and SPR

| Technique | Key Parameters |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Dissociation Constant (Kₑ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Association Rate Constant (kₐ), Dissociation Rate Constant (kₑ), Dissociation Constant (Kₑ) |

Future Research Horizons for this compound: An Emerging Field of Study

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds, driving significant interest in its synthetic derivatization and biological evaluation. epa.govresearchgate.net Within this broad class, this compound represents a specific structure with potential for novel therapeutic applications. While detailed research on this particular molecule is still in its nascent stages, the extensive work on related benzofuran analogues provides a clear roadmap for future investigations. This article outlines the prospective research avenues for this compound, focusing on synthetic diversification, biological screening, mechanistic studies, and formulation development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Benzofuran-6-yloxy)acetic acid, and what methodological considerations are critical for optimizing yield?

- Methodology : A common approach involves alkylation of benzofuran-6-ol with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in a polar solvent like DMF). Key parameters include reaction temperature (70–90°C), stoichiometric control of the alkylating agent, and purification via recrystallization or column chromatography .

- Data Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Use SHELX or ORTEP-III for crystal structure refinement .

- Spectroscopy : Compare experimental H/C NMR shifts with predicted values (e.g., using ChemDraw or ACD/Labs). IR analysis for functional groups (e.g., C=O at ~1700 cm) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Quantitative Approaches :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Titration : Adapt acid-base titration methods (e.g., using NaOH with phenolphthalein indicator), though this is less specific .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Computational Strategy : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-31G(d,p) are recommended for accuracy .

- Validation : Compare computed IR spectra or dipole moments with experimental data to refine computational models .

Q. How should researchers address contradictory crystallographic data during structural refinement?

- Troubleshooting :

- Software Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder or twinning .

- Data Quality : Ensure high-resolution data (≤1.0 Å) and validate thermal displacement parameters (ADPs) to resolve ambiguities .

Q. What strategies optimize regioselectivity in benzofuran functionalization reactions?

- Experimental Design :

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block competing hydroxyl sites during alkylation .

- Catalysis : Explore Pd-mediated C–O coupling for selective ether formation .

Q. How can diastereoselective synthesis challenges be mitigated for benzofuran derivatives?

- Methodology : Implement multicomponent cascade reactions with chiral catalysts (e.g., L-proline) to enhance stereochemical control .

- Validation : Use chiral HPLC or optical rotation measurements to confirm enantiomeric excess (>90%) .

Q. What are the best practices for handling discrepancies in spectroscopic data during compound characterization?

- Resolution Workflow :

Replicate measurements under standardized conditions (solvent, temperature).

Cross-check with alternative techniques (e.g., H-C HSQC for ambiguous NMR signals) .

Consult computational predictions (DFT or molecular dynamics) to reconcile anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.